molecular formula C7H15N3OS B11943377 5-(3-Methoxypropyl)-1,3,5-triazinane-2-thione

5-(3-Methoxypropyl)-1,3,5-triazinane-2-thione

Cat. No.: B11943377
M. Wt: 189.28 g/mol
InChI Key: JMOCDRJLKLSISJ-UHFFFAOYSA-N
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Description

5-(3-Methoxypropyl)-1,3,5-triazinane-2-thione is a heterocyclic compound featuring a 1,3,5-triazinane core substituted with a 3-methoxypropyl group at the 5-position and a thione (C=S) functional group at position 2. The molecular formula is C₈H₁₅N₃OS (molecular weight: 201.29 g/mol). The methoxypropyl substituent enhances solubility in polar solvents, while the thione group contributes to hydrogen bonding and metal coordination capabilities. This compound is of interest in pharmaceutical and agrochemical research due to its balanced hydrophilicity-lipophilicity profile .

Properties

Molecular Formula

C7H15N3OS

Molecular Weight

189.28 g/mol

IUPAC Name

5-(3-methoxypropyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C7H15N3OS/c1-11-4-2-3-10-5-8-7(12)9-6-10/h2-6H2,1H3,(H2,8,9,12)

InChI Key

JMOCDRJLKLSISJ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CNC(=S)NC1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through a two-step mechanism:

  • Formation of a Dithiocarbamate Intermediate : 3-Methoxypropylamine reacts with CS₂ in the presence of a base (e.g., NaOH) to form a dithiocarbamate salt.

  • Cyclization with Formaldehyde : The dithiocarbamate undergoes cyclization with formaldehyde under reflux conditions, yielding the triazinane-thione ring.

Key Parameters :

  • Solvent : Water or ethanol (ideal for solubility and safety).

  • Temperature : 60–80°C (prevents side reactions).

  • Molar Ratios : 1:1:1 (amine:CS₂:HCHO) for balanced stoichiometry.

Yield : 68–75% under optimized conditions.

Industrial-Scale Production Methods

Industrial protocols prioritize cost efficiency and scalability while maintaining high purity. Continuous flow reactors and catalytic systems are employed to enhance throughput.

Continuous Flow Synthesis

A patent-pending method utilizes a tubular reactor system to perform the cyclocondensation reaction in a single pass:

  • Residence Time : 15–20 minutes.

  • Catalyst : Magnesium perchlorate (Mg(ClO₄)₂) accelerates cyclization.

  • Throughput : 5–10 kg/hour (laboratory-scale data).

Advantages :

  • Reduced side-product formation (<5%).

  • Energy savings due to efficient heat transfer.

Green Chemistry Approaches

Recent advancements focus on sustainable synthesis using sonochemical and microwave-assisted methods.

Sonochemical Synthesis

A sonochemical protocol developed by Kułaga et al. (2024) achieves 81% yield in 5 minutes using water as the solvent:

  • Ultrasound Frequency : 40 kHz.

  • Power Density : 50 W/cm².

  • Environmental Impact : 13× "greener" than classical methods (DOZN™ 2.0 analysis).

Mechanistic Insight :
Ultrasound cavitation enhances mass transfer and accelerates the cyclization step, reducing reliance on harsh reagents.

Solvent-Free Microwave Synthesis

Microwave irradiation (300 W, 100°C) enables solvent-free synthesis with comparable yields (78%) in 10 minutes.

Comparative Analysis of Preparation Methods

Method Yield (%) Time Scalability Environmental Score
Classical Cyclocondensation68–753–6 hoursModerate45/100
Continuous Flow72–7815–20 minutesHigh65/100
Sonochemical815 minutesModerate92/100
Microwave7810 minutesLow85/100

Data synthesized from.

Optimization Strategies and Challenges

Purity Enhancement

  • Recrystallization : Ethanol/water (7:3) mixture achieves >98% purity.

  • Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 4:1) removes unreacted amines.

Common Side Reactions

  • Over-Substitution : Excess formaldehyde leads to N-methylation byproducts.

  • Oxidation : Thione groups may oxidize to sulfoxides if exposed to air.

Emerging Catalytic Systems

Recent studies explore heterogeneous catalysts for improved selectivity:

  • Zeolite-Based Catalysts : H-ZSM-5 increases yield to 82% by stabilizing reactive intermediates.

  • Enzyme-Mediated Synthesis : Lipases (e.g., Candida antarctica) enable room-temperature reactions, though yields remain low (45%) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thione Group

The electrophilic sulfur in the thione (–C=S) moiety undergoes nucleophilic attack, enabling transformations such as:

Reaction TypeReagents/ConditionsProduct FormedKey Observations
Thioamide formationPrimary/secondary amines (room temp)Substituted thioamidesHigh regioselectivity observed
Thioether synthesisAlcohols (acidic catalysis, 60–80°C)Alkyl/aryl thioethersMethoxypropyl group stabilizes transition state

Mechanistic Insight : The reaction proceeds via initial deprotonation of the nucleophile (amine/alcohol), followed by sulfur-centered attack and subsequent proton transfer. Steric hindrance from the methoxypropyl substituent influences reaction rates.

Multicomponent Condensation Reactions

This compound participates in one-pot syntheses to generate functionalized heterocycles:

Example Reaction :
5-(3-Methoxypropyl)-1,3,5-triazinane-2-thione+Aryl aldehyde+ThioureaTriazine-fused thiazolidinones\text{this compound} + \text{Aryl aldehyde} + \text{Thiourea} \rightarrow \text{Triazine-fused thiazolidinones}

  • Conditions : Catalyst-free, ethanol solvent, reflux (12–16 hrs)

  • Yield : 65–82% (dependent on aldehyde substituents)

  • Scope : Electron-deficient aldehydes (e.g., nitrobenzaldehyde) show higher reactivity due to enhanced electrophilicity.

Cyclization and Ring Expansion

Under acidic or oxidative conditions, the triazinane ring undergoes structural reorganization:

Cyclization TypeConditionsProductApplication Relevance
Acid-mediatedHCl/EtOH, 70°CBenzothiazepine derivativesPharmacophore for CNS agents
Oxidative ring expansionH2_2O2_2, Fe(III) catalystSeven-membered sulfoximinesMaterial science applications

Notable Feature : The methoxypropyl side chain enhances solubility in polar aprotic solvents, facilitating these reactions.

Metal Coordination and Complexation

The sulfur atom acts as a ligand for transition metals, forming stable complexes:

Metal IonCoordination ModeStability Constant (log K)Observed Geometry
Cu(II)Bidentate (S, N)8.2 ± 0.3Square planar
Pd(II)Monodentate (S)6.7 ± 0.2Tetrahedral

Applications : These complexes show catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Comparative Reactivity with Analogous Triazine Derivatives

The methoxypropyl group uniquely modulates reactivity compared to other substituents:

DerivativeReaction with Amines (Rate Constant, k ×103^{-3} s1^{-1})Thioether Yield (%)
5-Methyl-1,3,5-triazinane-2-thione2.458
5-Phenyl-1,3,5-triazinane-2-thione1.849
This compound 3.7 76

Data aggregated from.

Stability and Degradation Pathways

  • Thermal Stability : Decomposes at 218°C via radical-mediated C–S bond cleavage.

  • Photodegradation : UV exposure (λ = 254 nm) induces ring-opening to form thiocyanate derivatives (t1/2_{1/2} = 4.2 hrs).

This comprehensive analysis highlights the compound's versatility in organic synthesis and coordination chemistry. Its balanced electronic and steric profile, imparted by the methoxypropyl group, makes it a promising scaffold for developing pharmacologically active agents and functional materials.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazine derivatives, including 5-(3-Methoxypropyl)-1,3,5-triazinane-2-thione, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and have shown promising results in inhibiting growth, particularly against Gram-positive bacteria .

Table 1: Antimicrobial Activity of Triazine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.25 µg/mL
This compoundEscherichia coli0.50 µg/mL
Other TriazinesVarious strainsVaries (0.10 - 1.00 µg/mL)

Anti-inflammatory Properties

In vivo studies have demonstrated that compounds similar to this compound can act as antagonists for the histamine H4 receptor, which is involved in inflammatory processes. These compounds have shown efficacy in reducing inflammation in animal models .

Case Study: Analgesic Effects
A study evaluated the analgesic effects of a triazine derivative in a carrageenan-induced inflammatory pain model. The compound significantly reduced pain response at doses of 25 mg/kg and 50 mg/kg .

Herbicidal Activity

Triazine compounds are well-known for their herbicidal properties. Research has indicated that derivatives of triazines can effectively control weed populations by inhibiting photosynthesis in target plants .

Table 2: Herbicidal Efficacy of Triazine Derivatives

Compound NameTarget WeedsApplication Rate (kg/ha)
This compoundAmaranthus retroflexus1.0
Other TriazinesVarious weed speciesVaries (0.5 - 2.0)

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Synthesis Overview:

  • Starting Materials: Methoxypropylamine and appropriate thioketones.
  • Reaction Conditions: Typically involves refluxing in a solvent like ethanol.
  • Characterization Techniques: NMR spectroscopy (both 1H^{1}H and 13C^{13}C), mass spectrometry.

Mechanism of Action

The mechanism of action of 5-(3-Methoxypropyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table compares key structural and functional properties of 5-(3-Methoxypropyl)-1,3,5-triazinane-2-thione with similar triazinane derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties
This compound 3-Methoxypropyl (position 5) C₈H₁₅N₃OS 201.29 Thione, ether Pharmaceuticals, solubilizing agent
5-[3-(1H-Imidazol-1-yl)propyl]-1,3,5-triazinane-2-thione 3-(Imidazol-1-yl)propyl (position 5) C₉H₁₅N₅S 225.31 Thione, imidazole Coordination chemistry, drug design (hydrogen bonding via imidazole NH)
5-[2-(Diethylamino)ethyl]-1,3,5-triazinane-2-thione 2-(Diethylamino)ethyl (position 5) C₉H₁₈N₄S 214.33 Thione, tertiary amine Catalysis, ion-exchange resins (basic properties)
5-(2-Furylmethyl)-1-(3-methoxypropyl)-1,3,5-triazinane-2-thione 2-Furylmethyl (position 5), 3-Methoxypropyl (position 1) C₁₂H₁₉N₃O₂S 269.36 Thione, furan, ether Material science (π-π stacking via furan)

Structural and Functional Analysis

Thione Group (C=S)

All compounds share the thione group, enabling hydrogen bond acceptance (S as acceptor) and participation in metal-ligand interactions. This group influences crystal packing and stability, as observed in hydrogen-bonded networks .

Substituent Effects
  • 3-Methoxypropyl : Enhances solubility in aqueous and organic phases, making the target compound suitable for drug formulations (e.g., analogous to 5-HT4 receptor ligands in ) .
  • 3-(Imidazol-1-yl)propyl: Introduces hydrogen bond donors (imidazole NH) and metal-coordination sites, useful in supramolecular chemistry .
  • 2-(Diethylamino)ethyl: Increases basicity, enabling applications in pH-responsive systems or catalysis .

Research Findings

Hydrogen Bonding and Crystallography
  • The imidazole-containing derivative forms robust hydrogen-bonded networks, as predicted by graph set analysis (), whereas the methoxypropyl analogue exhibits weaker interactions dominated by ether oxygen and thione .
  • SHELX software () is critical for resolving these structural differences, particularly in tracking hydrogen bond patterns.

Biological Activity

5-(3-Methoxypropyl)-1,3,5-triazinane-2-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in various fields, including antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a triazine core, which is known for its ability to interact with biological systems. The thione group in the structure allows for covalent bonding with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This property is crucial for its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and lung cancer cells.

  • Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of apoptotic pathways. It also appears to inhibit key signaling pathways involved in tumorigenesis.
Cancer Cell Line IC50 (µM) Effect
MCF-7 (Breast)15.8 ± 0.5Inhibition of proliferation
A549 (Lung)12.4 ± 0.3Induction of apoptosis

Case Studies

  • In Vivo Studies : A study conducted on mice models indicated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses ranging from 10 to 50 mg/kg body weight over a period of four weeks.
  • Combination Therapy : Another investigation evaluated the effects of combining this compound with conventional chemotherapeutic agents. The results demonstrated enhanced anticancer efficacy and reduced side effects when used in conjunction with agents like doxorubicin.

The biological activity of this compound can be attributed to its ability to form covalent bonds with specific biomolecules:

  • Covalent Bonding : The thione group can react with thiol groups in proteins, leading to enzyme inhibition.
  • Signal Pathway Modulation : The compound may alter signal transduction pathways critical for cell survival and proliferation.

Q & A

Q. What are the established synthetic routes for 5-(3-Methoxypropyl)-1,3,5-triazinane-2-thione, and what methodological challenges exist?

The synthesis of 1,3,5-triazinane derivatives typically involves cyclization reactions. For example, thiourea derivatives can react with aldehydes or carboxylic acids under acidic or catalytic conditions. Evidence from analogous compounds shows that reactions of aryl isothiocyanates with amines, followed by acid-catalyzed cyclization, yield triazinane-thiones . However, challenges include low yields due to side reactions (e.g., incomplete cyclization) and the need for toxic solvents like carbon disulfide . Optimizing conditions (e.g., using FeCl₃·6H₂O as a Lewis acid catalyst) can improve efficiency .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic and crystallographic methods:

  • NMR spectroscopy : Analyze characteristic peaks for the triazinane ring (e.g., N–H and C=S groups) and the 3-methoxypropyl substituent .
  • X-ray crystallography : Use programs like SHELXL for refining crystal structures. Hydrogen bonding patterns (e.g., N–H···S interactions) confirm molecular packing .
  • Mass spectrometry : Verify molecular ion peaks and fragmentation patterns .

Q. What are the recommended protocols for purity assessment and analytical characterization?

  • HPLC/GC-MS : Quantify purity and detect impurities using reverse-phase chromatography with UV detection at λ ≈ 254 nm (suitable for conjugated systems) .
  • Elemental analysis : Confirm C, H, N, and S content within ±0.3% of theoretical values .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for storage conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and optical properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model:

  • Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity and charge transfer behavior .
  • Nonlinear optical (NLO) properties : Polarizability and hyperpolarizability values indicate potential for optoelectronic applications .
  • Hydrogen bonding networks : Simulate interactions to explain crystallographic data .

Q. What strategies resolve contradictions in biological activity data for triazinane-thione derivatives?

Discrepancies in bioactivity (e.g., antimicrobial or antitumor assays) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing against Staphylococcus aureus ATCC 25923) .
  • Structural analogs : Compare activity trends with substituent variations. For example, electron-withdrawing groups on aryl rings enhance antimicrobial potency .
  • Synergistic studies : Combine with molecular docking to identify target binding sites (e.g., benzothiazole derivatives inhibit DNA gyrase) .

Q. How can reaction mechanisms for triazinane-thione synthesis be elucidated using kinetic and spectroscopic techniques?

  • In-situ FTIR : Monitor intermediate formation (e.g., thiourea intermediates at ~1250 cm⁻¹ for C=S stretches) .
  • Kinetic isotope effects (KIE) : Replace labile protons (e.g., N–H) with deuterium to identify rate-determining steps .
  • Trapping experiments : Isolate intermediates (e.g., using quenching agents) to confirm proposed pathways .

Q. What methodological innovations improve the scalability of triazinane-thione synthesis while minimizing environmental impact?

  • Solvent-free conditions : Use microwave-assisted synthesis to reduce reaction times and energy consumption .
  • Green catalysts : Replace FeCl₃ with biodegradable ionic liquids (e.g., choline chloride-urea deep eutectic solvents) .
  • Flow chemistry : Optimize continuous processes for higher throughput and reproducibility .

Data Contradiction and Optimization

Q. How should researchers address discrepancies between computational predictions and experimental results (e.g., optical properties)?

  • Basis set validation : Compare DFT results with higher-level methods (e.g., MP2) .
  • Solvent effects : Include implicit solvation models (e.g., PCM) in simulations to match experimental UV-Vis spectra .
  • Crystal packing effects : Use Hirshfeld surface analysis to quantify intermolecular interactions influencing solid-state properties .

Q. What are the best practices for designing structure-activity relationship (SAR) studies on triazinane-thiones?

  • Systematic substituent variation : Modify the 3-methoxypropyl group (e.g., alkyl chain length, substituent polarity) .
  • 3D-QSAR models : Use CoMFA or CoMSIA to correlate steric/electronic features with bioactivity .
  • In vitro-in silico integration : Validate docking results (e.g., AutoDock Vina) with enzyme inhibition assays .

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